Para-Acetyl vs. Meta-Acetyl: Lipophilicity & H-Bonding Differences
Relative to the unsubstituted N-phenyl analog (CAS 878995-93-8, MW 285.33), the para-acetyl group adds a hydrogen bond acceptor (C=O) and increases molecular weight by approximately 42 Da [1]. While the exact clogP for the phenyl analog is not publicly reported, the increase in MW and polar surface area contributed by the acetyl group predicts a measurable shift in chromatographic retention and membrane partitioning. Compared to the meta-acetyl positional isomer N-(3-acetylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide (CAS 919418-27-2, MW 327.4), the para-substituted compound presents its acetyl carbonyl in a geometrically distinct orientation, altering the directionality of hydrogen bond interactions with binding site residues [2].
| Evidence Dimension | Physicochemical properties: molecular weight, hydrogen bond acceptors, positional isomerism |
|---|---|
| Target Compound Data | MW 327.37 g/mol; HBA 7; HBD 0; TPSA 78.22 Ų; clogP 2.27; para-acetyl substitution [2] |
| Comparator Or Baseline | N-phenyl analog (CAS 878995-93-8): MW 285.33 g/mol; HBA 5 (estimated); HBD 1 (estimated) . N-(3-acetylphenyl) isomer (CAS 919418-27-2): MW 327.4; para- vs. meta-acetyl geometry |
| Quantified Difference | ΔMW = +42.04 g/mol vs. phenyl analog; geometric shift of H-bond acceptor vector by ~120° vs. meta isomer |
| Conditions | Computational prediction (EOS61117, ZINC); public database values |
Why This Matters
The para-acetyl group provides an additional, directionally defined H-bond acceptor at the 4-position of the phenyl ring, enabling binding interactions unavailable to the unsubstituted phenyl analog and geometrically distinct from the meta isomer.
- [1] ZINC Database, ZINC000208998206. MW 327.369, logP 2.166. Accessed 2026-04-30. View Source
- [2] EOS61117 Compound Record, sildrug.ibb.waw.pl. C15H13N5O2S, MW 327.37, clogP 2.27, TPSA 78.22, HBD 0, HBA 7. Accessed 2026-04-30. View Source
